N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-27-18-12-5-4-11-17(18)20-23-24-21(26-20)22-19(25)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURQIKNPDIHAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The methylsulfanyl group can also undergo metabolic transformations, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Oxadiazole-Based Acetamides
Key Observations :
Example :
Spectroscopic Data Comparison
Table 2: NMR and IR Spectral Signatures
Key Findings :
- The –S–CH₂ group consistently appears as a singlet near δ 4.1–4.6 ppm across oxadiazole derivatives .
- Naphthalene protons in the target compound would likely resonate as multiplets in δ 7.0–8.5 ppm, similar to naphthalen-1-yloxy derivatives in .
Table 3: Reported Bioactivities of Analogous Compounds
Biological Activity
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide , with the molecular formula and a molecular weight of approximately 325.3849 g/mol . The structure includes a naphthalene moiety and an oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2S |
| Molecular Weight | 325.3849 g/mol |
| IUPAC Name | 2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide |
| SMILES | CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3 |
Antitumor Activity
Research indicates that compounds containing oxadiazole and naphthalene moieties often exhibit antitumor properties . For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are critical in regulating apoptosis. The presence of the methylsulfanyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumor cells.
Antimicrobial Properties
In addition to antitumor effects, compounds similar to this compound have demonstrated antimicrobial activity . The oxadiazole ring is known for its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how modifications in the chemical structure influence biological activity:
- Oxadiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
- Methylsulfanyl Group : May increase lipophilicity and improve cell membrane penetration.
- Naphthalene Moiety : Contributes to the overall biological profile; compounds with this moiety often show enhanced antitumor and antimicrobial activities.
Study 1: Anticancer Activity
A study evaluated the anticancer potential of various oxadiazole derivatives, including those with naphthalene substituents. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of naphthalene-containing oxadiazoles. Results showed that these compounds effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Q & A
Q. How can high-throughput screening (HTS) platforms prioritize derivatives for further study?
- Methodological Answer :
- Use 384-well plate assays to screen libraries against multiple targets (e.g., kinase inhibition, antimicrobial activity).
- Apply cheminformatics tools (e.g., KNIME, Pipeline Pilot) to cluster compounds by structural features and bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
